1-[(3,4-dimethylphenyl)sulfonyl]-3-methyl-N-(2-methylbenzyl)piperidine-3-carboxamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring, which is a common feature in many pharmaceuticals and other biologically active compounds . The sulfonyl group attached to the piperidine ring could potentially enhance the compound’s reactivity and bioavailability .
Physical and Chemical Properties Analysis
The compound has a molecular weight of 419.48. Other physical and chemical properties such as solubility, melting point, and boiling point are not specified in the available resources.
Scientific Research Applications
Synthesis of Polyamides and Polyimides
Polyamides containing ether and sulfone links have been synthesized through direct polycondensation of dicarboxylic acids with aromatic diamines. These polymers exhibit high inherent viscosities and solubility in polar solvents, alongside the capability to form tough and transparent films. The glass transition temperatures of these materials range significantly, indicating their potential in high-performance applications (Hsiao & Huang, 1997).
Enhancement of Material Properties
Research into novel polyamides and polyimides featuring triphenylamine groups has led to the creation of materials with high glass transition temperatures. These findings demonstrate the potential for using specific molecular structures to enhance the thermal stability and solubility of polymers, making them suitable for advanced applications in electronics and materials engineering (Liaw et al., 2002).
Fluorinated Polyamides for Advanced Applications
The synthesis of fluorinated polyamides containing pyridine and sulfone moieties has been explored, resulting in polymers with high thermal stability, excellent solubility, and desirable mechanical properties. These materials exhibit low dielectric constants and high transparency, suggesting their usefulness in electronic applications (Liu et al., 2013).
Exploration of Sulfonamide Derivatives
Studies on sulfonamide derivatives have shown the potential of these compounds in medicinal chemistry, particularly for their antioxidant and anticholinesterase activities. This research underscores the importance of structural variations in developing therapeutic agents (Karaman et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on this compound could include further investigation into its synthesis, chemical reactivity, and biological activity. Given the prevalence of piperidine structures in pharmaceuticals, this compound could potentially serve as a starting point for the development of new drugs .
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-[(4-methylsulfanylphenyl)methyl]-5-pyridin-4-yltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN5OS/c1-30-19-8-2-15(3-9-19)14-25-22(29)20-21(16-10-12-24-13-11-16)28(27-26-20)18-6-4-17(23)5-7-18/h2-13H,14H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZJNXEFLPUSFPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CNC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)F)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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